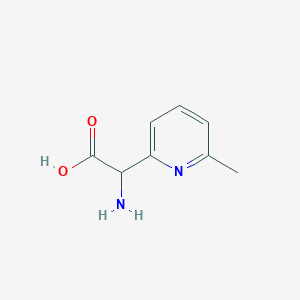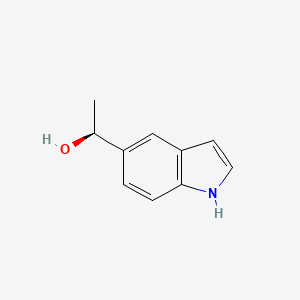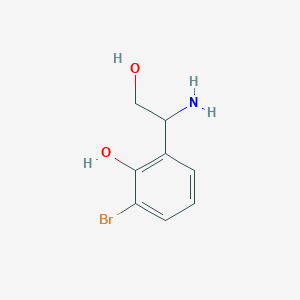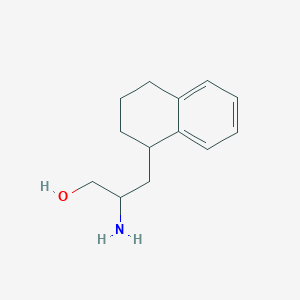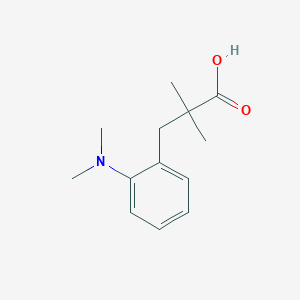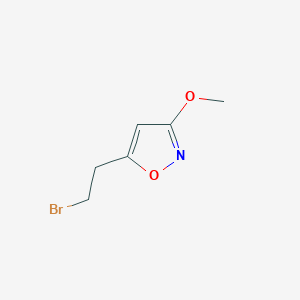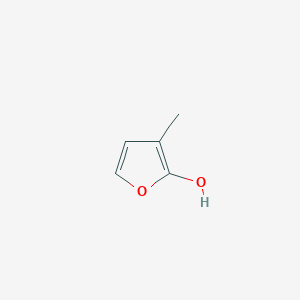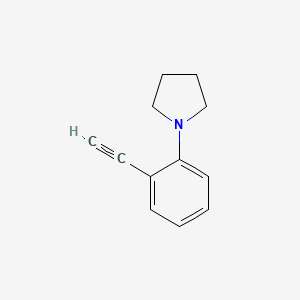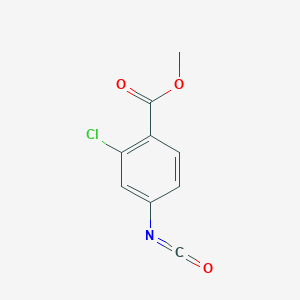
Methyl 2-chloro-4-isocyanatobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-4-isocyanatobenzoate: is an organic compound with the molecular formula C9H6ClNO3. It is a derivative of benzoic acid and contains both a chloro and an isocyanato functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-isocyanatobenzoate can be synthesized through the reaction of 2-chloro-4-nitrobenzoic acid with methanol in the presence of a catalyst. The nitro group is then reduced to an amine, which is subsequently converted to the isocyanate using phosgene or a similar reagent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-4-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Addition Reactions: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Substitution Reactions: Products include substituted benzoates.
Addition Reactions: Products include ureas, carbamates, and thiocarbamates.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Methyl 2-chloro-4-isocyanatobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-isocyanatobenzoate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. This reactivity is utilized in various applications, including the modification of proteins and the synthesis of urea derivatives .
Comparison with Similar Compounds
- Methyl 4-isocyanatobenzoate
- Methyl 2-isocyanatobenzoate
- Ethyl 4-isocyanatobenzoate
Comparison: Methyl 2-chloro-4-isocyanatobenzoate is unique due to the presence of both a chloro and an isocyanato group, which provides it with distinct reactivity compared to its analogs. The chloro group allows for additional substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 2-chloro-4-isocyanatobenzoate |
InChI |
InChI=1S/C9H6ClNO3/c1-14-9(13)7-3-2-6(11-5-12)4-8(7)10/h2-4H,1H3 |
InChI Key |
XEOWWJXBRGQYDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
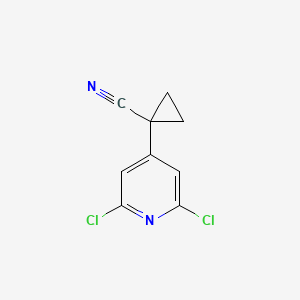
![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
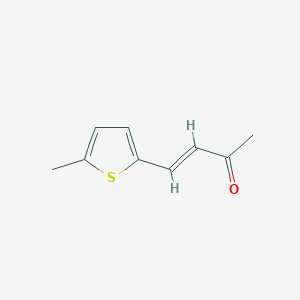
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
